molecular formula C19H17N3O3S B2786589 1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-46-1

1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No. B2786589
CAS RN: 438488-46-1
M. Wt: 367.42
InChI Key: ZEJUZZPALCRFLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of the exact compound, there are related studies that might provide insight. For instance, a study describes the efficient synthesis of a series of novel pyridine derivatives by the application of palladium-catalyzed Suzuki cross-coupling reactions . Another study reports a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a sulfonamide group, which consists of a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms in a tetrahedral geometry .

properties

IUPAC Name

1-ethyl-N-(5-methylpyridin-2-yl)-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-22-15-8-9-16(13-5-4-6-14(18(13)15)19(22)23)26(24,25)21-17-10-7-12(2)11-20-17/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJUZZPALCRFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

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